molecular formula C25H29N3O4 B11306362 5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11306362
M. Wt: 435.5 g/mol
InChI Key: ABZOGTYLFOPOQE-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction using ethoxybenzene derivatives.

    Attachment of the methoxyphenyl-pyrrolidine moiety: This can be done through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for the synthesis of new molecules with potential biological activities.

Biology

    Biological assays: It can be used in various biological assays to study its effects on different biological systems.

Medicine

    Drug development: The compound may have potential as a lead compound in drug development, particularly for targeting specific biological pathways.

Industry

    Material science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other oxazole carboxamides: Compounds with the oxazole carboxamide core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H29N3O4/c1-3-31-21-12-8-19(9-13-21)24-16-22(27-32-24)25(29)26-17-23(28-14-4-5-15-28)18-6-10-20(30-2)11-7-18/h6-13,16,23H,3-5,14-15,17H2,1-2H3,(H,26,29)

InChI Key

ABZOGTYLFOPOQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4

Origin of Product

United States

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